molecular formula C16H24N2O2 B7964588 tert-butyl N-(3-benzylpyrrolidin-3-yl)carbamate

tert-butyl N-(3-benzylpyrrolidin-3-yl)carbamate

Cat. No.: B7964588
M. Wt: 276.37 g/mol
InChI Key: ZJMLGDHIYYGBGI-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-benzylpyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-benzylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-benzylpyrrolidine. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane. The reaction conditions often include room temperature and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(3-benzylpyrrolidin-3-yl)carbamate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-benzylpyrrolidin-3-yl)carbamate is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is used in biological research to study its effects on various biological pathways and its potential as a pharmacological agent.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-benzylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding to enzymes or receptors. The benzyl group may enhance lipophilicity, aiding in membrane permeability. The pyrrolidine ring can interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • tert-Butyl N-methylcarbamate

Comparison:

  • tert-Butyl carbamate lacks the benzyl and pyrrolidine groups, making it less complex and potentially less versatile in synthetic applications.
  • Benzyl carbamate does not have the tert-butyl group, which may affect its steric properties and reactivity.
  • tert-Butyl N-methylcarbamate has a methyl group instead of the benzyl group, which can influence its lipophilicity and biological activity.

Uniqueness: tert-Butyl N-(3-benzylpyrrolidin-3-yl)carbamate is unique due to the combination of the tert-butyl, benzyl, and pyrrolidine groups, which confer specific steric, electronic, and lipophilic properties that can be exploited in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl N-(3-benzylpyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(9-10-17-12-16)11-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMLGDHIYYGBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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